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molecular formula C9H11NO B1233620 N-(3-phenylpropylidene)hydroxylamine

N-(3-phenylpropylidene)hydroxylamine

Cat. No. B1233620
M. Wt: 149.19 g/mol
InChI Key: WSTRHGOVAOUOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772307B2

Procedure details

Phenylpropionaldehyde (3.35 g, 3.3 ml, 25 mmol) was dissolved in EtOH (90 ml) and mixed successively with hydroxylamine hydrochloride (2.6 g, 37.5 mmol) and abs. pyridine (2.42 ml, 30 mmol) while stirring. After stirring for 4 h, the solvent was removed under vacuum, the residue taken up in toluene (1×50 ml) and the solvent removed again under vacuum. The oily residue was stirred with EtOAc (50 ml) and water (30 ml) for 15 min. Subsequently, the phases were separated. The organic phase was washed with water (2×20 ml), dried and concentrated. The oil obtained (4.71 g) was highly contaminated and crystallised only in part. The oil was dissolved in n-hexane (20 ml) and stored for 18 h at 5° C. The precipitated plates were removed by suction-filtration. Compound Z was obtained as a white solid in a yield of 24% (892 mg) having a melting point of 85-93° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.42 mL
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:10])C=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N[OH:13].[N:14]1[CH:19]=CC=CC=1>CCO>[C:1]1([CH2:7][CH2:10][CH:19]=[N:14][OH:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
2.42 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the solvent removed again under vacuum
STIRRING
Type
STIRRING
Details
The oily residue was stirred with EtOAc (50 ml) and water (30 ml) for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Subsequently, the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained (4.71 g)
CUSTOM
Type
CUSTOM
Details
crystallised only in part
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in n-hexane (20 ml)
WAIT
Type
WAIT
Details
stored for 18 h at 5° C
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitated plates were removed by suction-filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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